molecular formula C21H21N3O4S2 B2425962 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 681156-88-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2425962
CAS RN: 681156-88-7
M. Wt: 443.54
InChI Key: JRBJUNJAFUEPJE-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, also known as CTK7A, is a novel small molecule that has shown potential in various scientific research applications. This compound is synthesized using a multistep process that involves the reaction of different reagents under specific conditions.

Scientific Research Applications

Synthesis and Characterization

  • Chromones and thiazoles, including compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, have been explored for their potential as adenosine receptor ligands. These compounds exhibit interesting biological activities, and their synthesis methods have been developed using conventional heating and microwave irradiation. The molecular geometry and conformation of these compounds provide valuable insights for understanding ligand-receptor binding (Cagide et al., 2015).

Application in Sensing and Detection

  • Derivatives of coumarin benzothiazole, which are structurally similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, have been utilized as chemosensors for cyanide anions. These compounds change color and fluorescence in response to cyanide, indicating their potential in detection applications (Wang et al., 2015).

Antimicrobial and Antifungal Applications

  • Thiazole derivatives have shown significant antimicrobial and antifungal activities. Coumarin-thiazole compounds, like the one , have been used to impart antimicrobial properties to polymers and polymer composites. Research indicates these derivatives exhibit a strong antimicrobial effect when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).

Antitumor Activity

  • Studies have shown that certain chromenones bearing a benzothiazole moiety demonstrate significant anticancer activities, particularly against lung and colon cancer cells. This suggests the potential of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide in cancer research (El-Helw et al., 2019).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-24(4-2)30(26,27)15-11-9-14(10-12-15)20(25)23-21-22-19-16-7-5-6-8-17(16)28-13-18(19)29-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBJUNJAFUEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

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